3-(2-Bromo-5-fluorophenyl)propanal
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(2-Bromo-5-fluorophenyl)propanal consists of a propanal group attached to a phenyl ring, which is substituted with bromine and fluorine atoms . The exact positions of these substituents can influence the compound’s physical and chemical properties.Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Antidepressants : 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone (related to 3-(2-Bromo-5-fluorophenyl)propanal), has shown potential as an antidepressant. This compound's structure was confirmed using IR and 1H NMR, and its antidepressant activities were tested using the mice forced swimming test, indicating its significance in pharmaceutical research (Yuan, 2012).
Pharmacological Properties of Thiophene Derivatives : The synthesis of thiophene derivatives using a palladium-catalyzed Suzuki cross-coupling reaction involved 2,5-dibromo-3-hexylthiophene, which relates to the chemical structure of this compound. These derivatives demonstrated significant biofilm inhibition and anti-thrombolytic activities, suggesting their potential medicinal applications (Ikram et al., 2015).
Antibacterial and Anticancer Screening : The synthesis of 7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, which are structurally related to this compound, revealed strong antibacterial activities against specific strains and showed preliminary anticancer activities (Holla et al., 2001).
Chemical Synthesis and Structural Analysis
Synthesis of Morpholinol Derivatives : 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized using a precursor structurally similar to this compound. This synthesis highlights the versatility of related compounds in chemical synthesis (Tan Bin, 2010).
Crystal Structure Analysis : The study of crystal structures and Hirshfeld surface analysis of compounds such as (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which shares similarities with this compound, offers insights into intermolecular interactions and structural properties (Atioğlu et al., 2019).
Halogen-Containing Triazolothiadiazines Synthesis : The synthesis of halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines, structurally related to this compound, further demonstrates the chemical utility of such compounds in creating new molecules with potential pharmaceutical applications (Holla et al., 2001).
Material Science and Electronics
Fluorinated Chromones Synthesis : The synthesis of bromo-2-fluorobenzaldehyde derivatives, which are structurally related to this compound, has implications in material science, particularly in the development of new materials with specific electronic or optical properties (Jagadhani et al., 2014).
Electronics and Polymer Science : The synthesis of compounds like 3-fluoro-4-hexylthiophene, which is related to this compound, demonstrates the potential of such compounds in electronics and polymer science. These compounds can be used to tune the electronic properties of conjugated polythiophenes, which are crucial in various electronic applications (Gohier et al., 2013).
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.
Its potential therapeutic applications warrant exploration, especially considering its diverse biological effects . If you need more specific details or have additional questions, feel free to ask! 😊
properties
IUPAC Name |
3-(2-bromo-5-fluorophenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQNVVTZZBQXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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